Cas no 50398-29-3 (Methanol, bromo-)

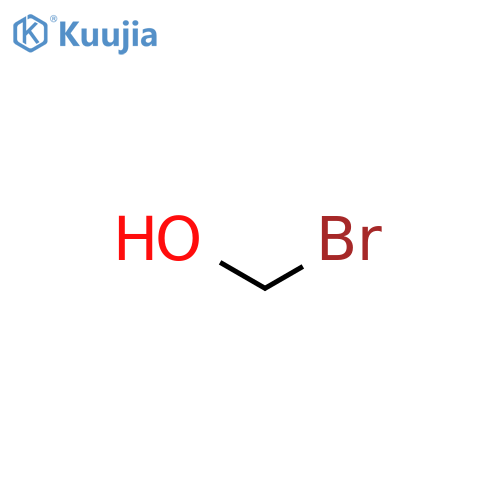

Methanol, bromo- structure

商品名:Methanol, bromo-

Methanol, bromo- 化学的及び物理的性質

名前と識別子

-

- Methanol, bromo-

- bromomethanol

- SCHEMBL160013

- 50398-29-3

- DTXSID40470905

- Brom-Methanol

-

- インチ: InChI=1S/CH3BrO/c2-1-3/h3H,1H2

- InChIKey: OEDMOCYNWLHUDP-UHFFFAOYSA-N

- ほほえんだ: C(O)Br

計算された属性

- せいみつぶんしりょう: 109.93669

- どういたいしつりょう: 109.93673g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 3

- 回転可能化学結合数: 0

- 複雑さ: 4.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

- PSA: 20.23

Methanol, bromo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-378117-1.0g |

bromomethanol |

50398-29-3 | 1.0g |

$0.0 | 2023-03-02 |

Methanol, bromo- 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

50398-29-3 (Methanol, bromo-) 関連製品

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 857369-11-0(2-Oxoethanethioamide)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量